molecular formula C8H14N2O B2677507 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one CAS No. 2225147-45-3

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one

Cat. No.: B2677507
CAS No.: 2225147-45-3
M. Wt: 154.213
InChI Key: WERPWDPNKREKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with an aminomethylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    S-pregabalin (3-(Aminomethyl)-5-methylhexanoic acid): A structural analog used as an anticonvulsant and for neuropathic pain.

    N-[(3-Aminomethyl)benzyl]acetamidine: Another compound with similar aminomethyl functionality, used in various pharmacological studies.

Uniqueness

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is unique due to its cyclopropyl and azetidinone moieties, which confer distinct chemical and biological properties. Its rigid, strained ring system can enhance binding affinity to certain biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

3-(aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERPWDPNKREKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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